Perfluorocyclohexanecarboxylic acid

Overview

Description

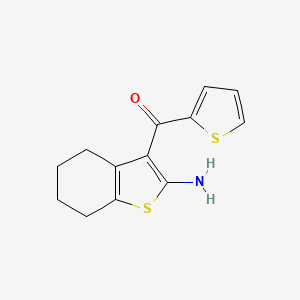

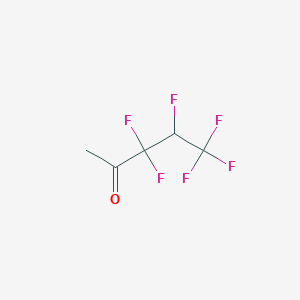

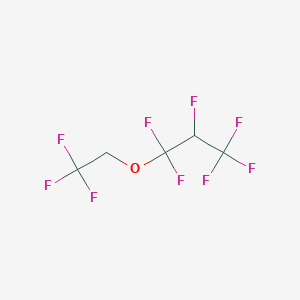

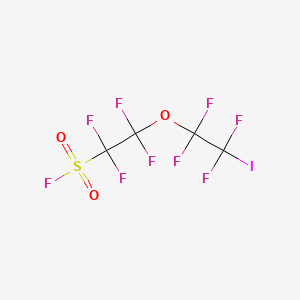

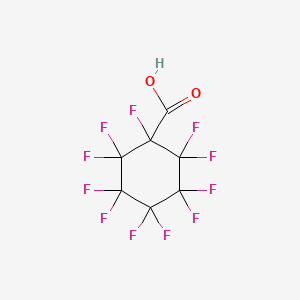

Perfluorocyclohexanecarboxylic acid is an organofluorine compound with the CAS Number: 374-88-9 . It has a molecular weight of 326.07 g/mol . The IUPAC name for this compound is 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a carboxyl group and a carbon chain, in which all possible binding sites are completely occupied by fluorine atoms . It contains a total of 21 bonds; 20 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.06 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has 1 hydrogen bond donor count and 13 hydrogen bond acceptor counts . It has a rotatable bond count of 1 .Scientific Research Applications

Environmental Biodegradability

Perfluorocyclohexanecarboxylic acid, as part of the larger family of polyfluoroalkyl chemicals, has been studied for its environmental fate. These chemicals can degrade into perfluoroalkyl carboxylic acids and sulfonic acids, which are persistent in the environment. Research by Liu and Avendaño (2013) focuses on the biodegradability of these compounds, revealing the potential for microbial degradation in various environmental settings (Liu & Avendaño, 2013).

Biomonitoring in Human Urine

The ability to monitor perfluoroalkyl acids in human urine, as demonstrated by Jurado‐Sánchez et al. (2014), is a significant advancement in assessing human exposure to these compounds. Their research developed a method for detecting perfluorocarboxylic acids in urine, providing insights into human exposure levels (Jurado‐Sánchez et al., 2014).

Detection in Ecosystems

The study by De Silva et al. (2011) reported the presence of cyclic perfluorinated acids, like perfluoroethylcyclohexanesulfonate, in North American Great Lakes. This research highlights the environmental pervasiveness and potential ecological impact of these compounds (De Silva et al., 2011).

Atmospheric Sources and Degradation

Ellis et al. (2004) explored the atmospheric degradation of fluorotelomer alcohols, which can lead to the formation of perfluorinated carboxylic acids. This study provides insights into the atmospheric pathways contributing to the widespread presence of these acids (Ellis et al., 2004).

Analytical Methods for Environmental Matrixes

Powley et al. (2005) developed methods for the determination of perfluorocarboxylic acids in environmental samples, addressing analytical challenges in accurately quantifying these compounds in soil, sediment, and sludge (Powley et al., 2005).

Applications in Fuel Cells

G. Eisman's research (1990(1990) discusses the application of perfluorinated membranes in proton-exchange membrane fuel cells. These membranes, made of perfluorosulfonic acid, are crucial for proton transport and separation, highlighting an industrial application of perfluorinated compounds (Eisman, 1990).

Indoor Sources and Trends

Liu et al. (2014) investigated the concentrations of perfluorinated chemicals in consumer products used indoors, such as carpet and apparel. Their findings show the potential for these products to contribute to indoor environmental pollution (Liu et al., 2014).

Monitoring in the U.S. Population

The study by Calafat et al. (2007) examined the exposure of the U.S. population to perfluorocarboxylic acids, highlighting their widespread presence and changes in exposure levels over time (Calafat et al., 2007).

Consumer Products as Environmental Sources

Vestergren et al. (2015) measured perfluoroalkyl substances in imported consumer products, estimating emission rates and their impact on the environment. This study sheds light on the role of consumer goods in environmental contamination (Vestergren et al., 2015).

Decomposition by Ultraviolet Light

Chen et al. (2016) explored the decomposition of perfluorooctanoic acid using ultraviolet light irradiation with Pb-modified titanium dioxide, offering a method for mitigating environmental contamination by these acids (Chen et al., 2016).

Metabonomic and Transcriptomic Studies

Ding et al. (2009) conducted studies on the effects of chronic exposure to perfluorododecanoic acid, providing insight into the toxicological mechanisms of perfluorocarboxylic acids at a systems level (Ding et al., 2009).

Safety and Hazards

Perfluorocyclohexanecarboxylic acid poses a slight fire hazard when exposed to heat or flame . Acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes .

Future Directions

Perfluorocyclohexanecarboxylic acid, as a part of the per- and poly-fluoroalkyl substances (PFAS) group, is a subject of ongoing research . Due to their persistence in the environment and potential health risks, there is a growing interest in developing sustainable alternatives for removing PFAS from contaminated soil and water . Modified nano-sized iron oxides are considered promising in the remediation of PFAS from contaminated soil and water .

Relevant Papers Several papers have been published on the topic of perfluorocarboxylic acids, including this compound . These papers discuss the environmental impact, removal techniques, and toxicological impacts of these compounds .

Mechanism of Action

Target of Action

Perfluorocyclohexanecarboxylic acid, like other perfluoroalkyl carboxylic acids (PFCAs), primarily targets Human Serum Albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.

Mode of Action

The interaction between PFCAs and HSA is primarily through electrostatic interactions , hydrogen bonding , and van der Waals interactions . The strength of these interactions depends on the length of the carbon chain of the PFCA. For instance, PFCAs with a longer carbon chain have a stronger fluorescence quenching ability . This interaction results in the formation of a PFCA-HSA complex .

Biochemical Pathways

Studies on similar pfcas have shown that they can affect multiple aspects of the immune system . They have been found to upregulate amino acid transporters, which are essential for protein synthesis, and modulate xenobiotic transporters to limit further toxic exposures .

Pharmacokinetics

Pfcas are known for their environmental persistence and bioaccumulative nature . They are resistant to biological degradation due to the strength of the carbon-fluorine bonds, making them persistent in the environment .

Result of Action

Similar pfcas have been found to induce oxidative stress effects in mammals . They increase the formation of reactive oxygen species, leading to oxidative damage to biomolecules . The cellular antioxidant defense system is activated by PFCAs, but it is only partially able to avoid the oxidative damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. PFCAs are major environmental contaminants due to their widespread use and environmental persistence . They have been detected in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood . The consumption of contaminated food and drinking water is considered one of the major sources of exposure for humans .

Biochemical Analysis

Biochemical Properties

Perfluorocyclohexanecarboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with human serum albumin, forming a complex through electrostatic interactions and hydrogen bonding . This interaction can alter the protein’s conformation and affect its function. Additionally, this compound can inhibit certain enzymes involved in fatty acid metabolism, leading to disruptions in metabolic processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress and inflammation in lung epithelial cells . It can also disrupt calcium signaling in immune cells, affecting their function and leading to immunotoxicity . These cellular effects highlight the potential health risks associated with this compound exposure.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to human serum albumin through electrostatic interactions and hydrogen bonding, altering the protein’s structure and function . Additionally, this compound can inhibit enzymes involved in fatty acid metabolism, leading to disruptions in metabolic pathways . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is highly stable and resistant to degradation, leading to persistent effects on cellular function . Long-term exposure to this compound in in vitro and in vivo studies has been associated with chronic inflammation, oxidative stress, and disruptions in metabolic processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild disruptions in metabolic processes and immune function . At high doses, this compound can lead to severe toxic effects, including liver and kidney damage, reproductive toxicity, and increased mortality . These dosage-dependent effects underscore the importance of understanding the safe exposure levels of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit enzymes involved in fatty acid metabolism, leading to disruptions in metabolic flux and alterations in metabolite levels . Additionally, this compound can affect lipid and amino acid metabolism, contributing to its overall biochemical effects . Understanding these metabolic pathways is crucial for assessing the compound’s impact on health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to bind to human serum albumin, facilitating its transport in the bloodstream . Additionally, this compound can accumulate in various tissues, including the liver and kidneys, leading to potential toxic effects . These transport and distribution mechanisms are essential for understanding the compound’s overall impact on the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can disrupt fatty acid metabolism and induce oxidative stress . Additionally, this compound can affect the localization of other biomolecules, further contributing to its biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.

properties

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF11O2/c8-2(1(19)20)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXSVMHCHVIRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379780 | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374-88-9 | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)